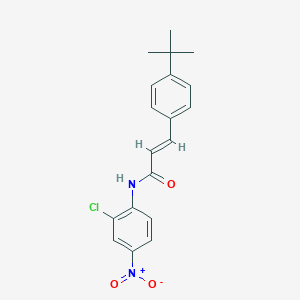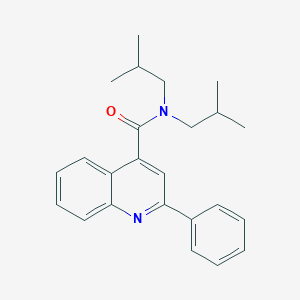![molecular formula C27H31N3O3 B329548 N~1~-(2-{3-[(cyclohexylcarbonyl)amino]phenyl}-1,3-benzoxazol-5-yl)-1-cyclohexanecarboxamide](/img/structure/B329548.png)
N~1~-(2-{3-[(cyclohexylcarbonyl)amino]phenyl}-1,3-benzoxazol-5-yl)-1-cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-{3-[(cyclohexylcarbonyl)amino]phenyl}-1,3-benzoxazol-5-yl)-1-cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-aminophenyl cyclohexylcarbamate with 2-aminobenzoxazole under specific conditions to form the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch reactors. The process is optimized for yield and purity, often requiring rigorous control of temperature, pressure, and reaction time. Purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-{3-[(cyclohexylcarbonyl)amino]phenyl}-1,3-benzoxazol-5-yl)-1-cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N~1~-(2-{3-[(cyclohexylcarbonyl)amino]phenyl}-1,3-benzoxazol-5-yl)-1-cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in cellular studies.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of N1-(2-{3-[(cyclohexylcarbonyl)amino]phenyl}-1,3-benzoxazol-5-yl)-1-cyclohexanecarboxamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or proteins involved in cancer cell proliferation. The compound may also interact with cellular pathways, leading to apoptosis or cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(3-aminophenyl)benzoxazole: Shares the benzoxazole ring but lacks the cyclohexyl groups.
N-(2-aminophenyl)benzoxazole: Similar structure but with different substitution patterns on the benzoxazole ring.
Uniqueness
N~1~-(2-{3-[(cyclohexylcarbonyl)amino]phenyl}-1,3-benzoxazol-5-yl)-1-cyclohexanecarboxamide is unique due to its dual cyclohexyl groups and the specific arrangement of functional groups.
Properties
Molecular Formula |
C27H31N3O3 |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-[2-[3-(cyclohexanecarbonylamino)phenyl]-1,3-benzoxazol-5-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C27H31N3O3/c31-25(18-8-3-1-4-9-18)28-21-13-7-12-20(16-21)27-30-23-17-22(14-15-24(23)33-27)29-26(32)19-10-5-2-6-11-19/h7,12-19H,1-6,8-11H2,(H,28,31)(H,29,32) |
InChI Key |
YYIKDLKCWXBHPQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)NC(=O)C5CCCCC5 |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)NC(=O)C5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


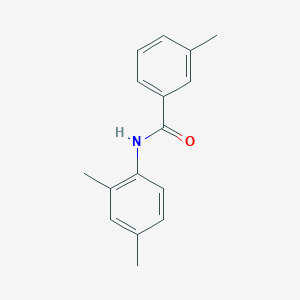
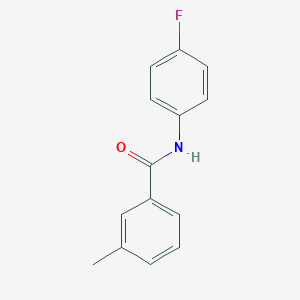
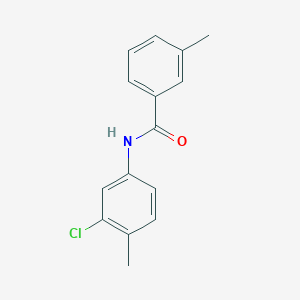
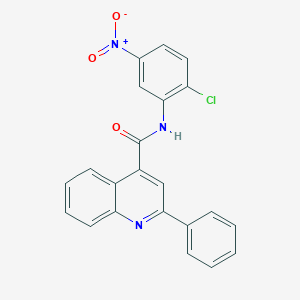
![3-bromo-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B329472.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B329474.png)
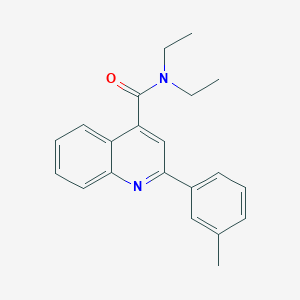
![Methyl 4-{[3-(3-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B329479.png)
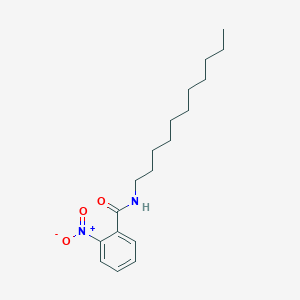
![2-(3,4-dimethylphenyl)-N-(3-{4-[3-({[2-(3,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)propyl]piperazin-1-yl}propyl)quinoline-4-carboxamide](/img/structure/B329482.png)
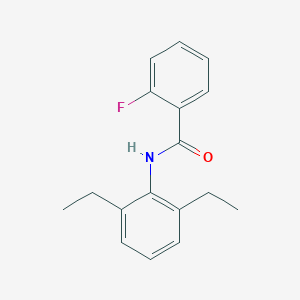
![Ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B329486.png)
